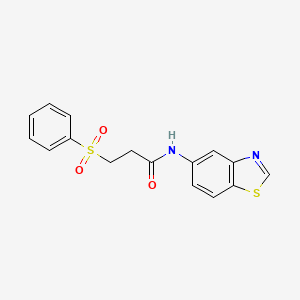

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVAYJANCFGART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Sulfonylation: The benzothiazole intermediate is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzothiazole moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide to structurally related compounds, focusing on core structures, substituents, and reported activities.

Structural and Functional Differences

Table 1: Key Comparisons with Analogs

Key Observations

a) Heterocyclic Core Influence

- Benzothiazole vs.

- Thiazole Derivatives (C3, P6, P10) : Thiazole-based analogs (e.g., C3, P6) prioritize pesticidal activity, likely due to sulfur-mediated interactions with insect enzymes . The target’s benzothiazole may provide broader bioactivity due to increased lipophilicity.

b) Substituent Effects

- Sulfonyl vs. Thioethers : The target’s benzenesulfonyl group is more electron-withdrawing than methylthio (C3) or trifluoropropylthio (P6) groups, possibly increasing oxidative stability and altering binding kinetics .

- Aromatic vs. Aliphatic Sulfonamides : The target’s benzenesulfonyl group may enhance solubility compared to 11a’s ethanesulfonamide, which has a shorter aliphatic chain .

Biological Activity

Overview

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide is a synthetic compound characterized by its unique structural features, which include a benzothiazole moiety and a benzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₅N₃O₂S₂, with a molecular weight of approximately 325.42 g/mol. The compound's structure is significant for its biological activity, as the benzothiazole ring is known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S₂ |

| Molecular Weight | 325.42 g/mol |

| Functional Groups | Benzothiazole, Sulfonamide |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonamide group can act as a binding site for enzymes, while the benzothiazole ring can interact with hydrophobic pockets within target proteins. This interaction can lead to the inhibition of pathways involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Anti-inflammatory Effects

The compound has also shown promising results in reducing inflammation. In animal models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

- In Vitro Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment. The compound was found to activate caspases 3 and 9, indicating an apoptotic mechanism .

- Anti-inflammatory Study : In a murine model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications to the benzothiazole ring influence biological activity. For instance, substituents on the benzothiazole ring can enhance potency against specific targets while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.